![molecular formula C24H23FN6O B4245082 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline](/img/structure/B4245082.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline core, substituted with a pyrazole ring and a piperazine ring, which is further substituted with a fluorobenzoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Substitution with Pyrazole Ring: The pyrazole ring can be introduced by reacting the quinoxaline core with a suitable pyrazole derivative, such as 3,5-dimethylpyrazole, in the presence of a base like potassium carbonate.
Introduction of Piperazine Ring: The piperazine ring can be introduced by reacting the intermediate with a piperazine derivative, such as 1-benzoylpiperazine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.
Reduction: Reduction reactions can occur at the quinoxaline core and the fluorobenzoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced derivatives of the quinoxaline core and fluorobenzoyl group.
Substitution: Substituted derivatives at the fluorobenzoyl group.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(benzoyl)-1-piperazinyl]quinoxaline
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-chlorobenzoyl)-1-piperazinyl]quinoxaline
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-methylbenzoyl)-1-piperazinyl]quinoxaline
Uniqueness
The presence of the fluorobenzoyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-fluorobenzoyl)piperazin-1-yl]quinoxaline distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity.
属性
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O/c1-16-15-17(2)31(28-16)23-22(26-20-9-5-6-10-21(20)27-23)29-11-13-30(14-12-29)24(32)18-7-3-4-8-19(18)25/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYVPGWHMJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


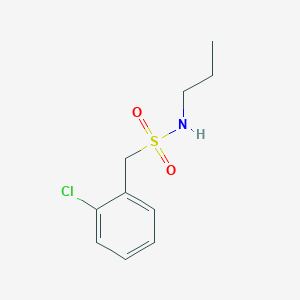
![2-chloro-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4245015.png)
![Ethyl 4-[2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B4245017.png)
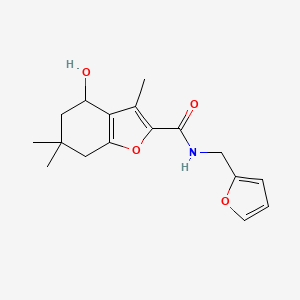
![3-(Dimethylamino)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4245028.png)
![N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE](/img/structure/B4245041.png)
![2-[(phenylthio)methyl]-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B4245049.png)
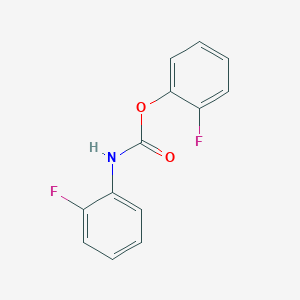
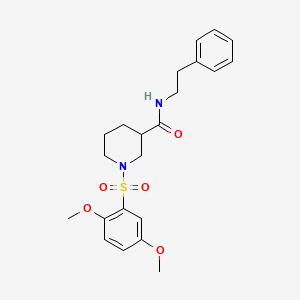
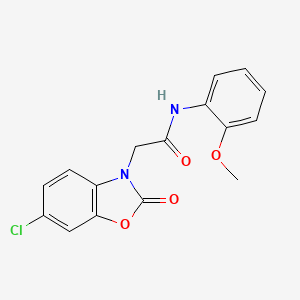
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide](/img/structure/B4245073.png)
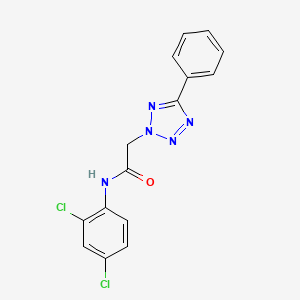
![2-[4-(butylaminomethyl)-2-ethoxyphenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4245085.png)
![2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4245088.png)
